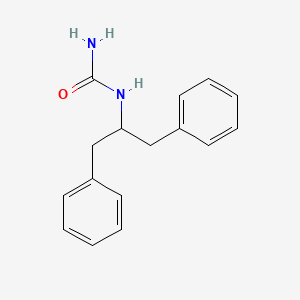
N-(1-benzyl-2-phenylethyl)urea
描述
N-(1-benzyl-2-phenylethyl)urea, also known as N-(benzylphenethyl)urea, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been studied for its ability to modulate various biological processes.
作用机制
The exact mechanism of action of N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea is not fully understood. However, studies have suggested that this compound may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. It has also been found to modulate the expression of various genes involved in cell death and survival.
Biochemical and Physiological Effects:
N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has been found to have various biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory effects: Studies have shown that N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea can reduce inflammation by inhibiting the production of inflammatory cytokines.
2. Antioxidant effects: This compound has been found to have antioxidant properties and can protect cells from oxidative stress.
3. Vasodilatory effects: N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has been found to dilate blood vessels and improve blood flow.
实验室实验的优点和局限性
N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has several advantages and limitations when used in lab experiments. Some of these include:
Advantages:
1. This compound is relatively easy to synthesize and purify.
2. It has been found to have low toxicity and is well-tolerated in animal studies.
3. It has a wide range of potential therapeutic applications.
Limitations:
1. The exact mechanism of action of this compound is not fully understood.
2. There is limited information available on the pharmacokinetics and pharmacodynamics of this compound.
3. Further studies are needed to determine the optimal dosage and administration route for this compound.
未来方向
There are several future directions for research on N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea. Some of these include:
1. Further studies are needed to determine the optimal dosage and administration route of this compound in humans.
2. More research is needed to understand the mechanism of action of this compound and how it interacts with various signaling pathways.
3. Clinical trials are needed to determine the efficacy of this compound in the treatment of various diseases.
4. Further studies are needed to determine the safety and long-term effects of this compound.
Conclusion:
N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied for its anti-cancer, neuroprotective, and cardiovascular effects. Although the exact mechanism of action of this compound is not fully understood, it has been found to modulate various biological processes. Further studies are needed to determine the optimal dosage and administration route of this compound in humans and to determine its safety and long-term effects.
科学研究应用
N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has been studied for its potential therapeutic applications in various fields of research. Some of the areas of research where this compound has been explored include:
1. Cancer Research: Studies have shown that N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has anti-cancer properties and can induce apoptosis in cancer cells. It has been found to be effective against various types of cancer, including breast, lung, and prostate cancer.
2. Neurodegenerative Diseases: N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has been studied for its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Diseases: Research has shown that N-(1-benzyl-2-phenylethyl)urea(1-benzyl-2-phenylethyl)urea has vasodilatory effects and can improve blood flow. It has also been found to have anti-inflammatory properties and can reduce the risk of cardiovascular diseases.
属性
IUPAC Name |
1,3-diphenylpropan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-16(19)18-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H3,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEWWHPPXOEVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



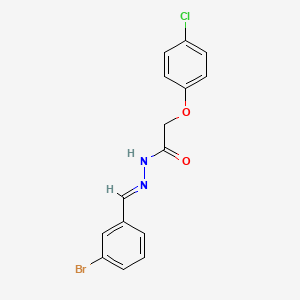
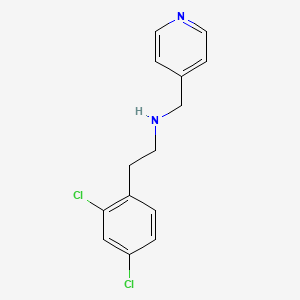
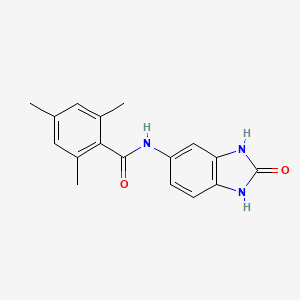
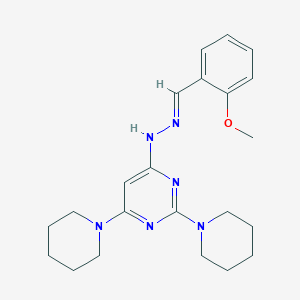
![11-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B3861157.png)
![6-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3861165.png)
![2,4-dibromo-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B3861167.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3861171.png)
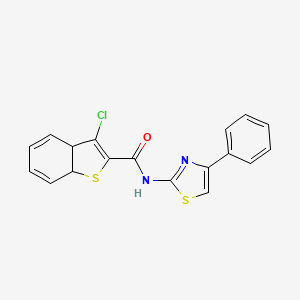
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3861188.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B3861193.png)
![(2,6-difluorobenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B3861201.png)
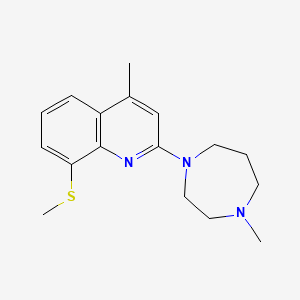
![3-[(benzylamino)carbonyl]-4-phenylpentanoic acid](/img/structure/B3861207.png)